2,2-Diphenylbutane

Description

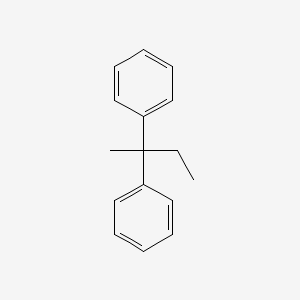

Structure

2D Structure

Properties

CAS No. |

5223-61-0 |

|---|---|

Molecular Formula |

C16H18 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

2-phenylbutan-2-ylbenzene |

InChI |

InChI=1S/C16H18/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 |

InChI Key |

SGQUHMXHLSTYIH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Key Findings:

- Reagents : Benzene and diphenylbutyl halides (e.g., 2-bromo-2-phenylbutane) with Lewis acid catalysts like AlCl₃.

- Mechanism : The alkyl halide generates a carbocation intermediate, which reacts with benzene to form the desired product.

- Yield Challenges : The meso isomer was isolated in 24% yield under optimized conditions, with side reactions (e.g., polymerization) dominating.

Table 1: Friedel-Crafts Alkylation Conditions

| Catalyst | Reactants | Temperature | Yield | Reference |

|---|---|---|---|---|

| AlCl₃ | Benzene, 2-bromo-2-phenylbutane | 80–100°C | 24% (meso) |

Grignard Reagent Coupling

Grignard reagents enable nucleophilic coupling reactions, which can be adapted for synthesizing this compound. While explicitly documented methods are sparse, analogous processes suggest feasibility.

Hypothetical Approach:

- Diphenylmagnesium Bromide Synthesis : Reacting bromobenzene with magnesium in anhydrous ether.

- Alkyl Halide Reaction : Coupling the Grignard reagent with 2-bromo-2-methylbutane.

Proposed Reaction :

$$

\text{PhMgBr} + \text{CH}3\text{CBr}(\text{CH}2\text{CH}2\text{Ph}) \rightarrow \text{Ph}2\text{C}(\text{CH}2\text{CH}2\text{Ph})2 + \text{MgBr}2

$$

Advantages : High regioselectivity due to steric control.

Limitations : Requires anhydrous conditions and sensitive to side reactions (e.g., elimination).

Corey-House Cuprate Reaction

The Corey-House synthesis, typically used for branched alkanes, could be modified for this compound. Organocuprates react with alkyl halides to form carbon-carbon bonds.

Adapted Protocol:

- Cuprate Preparation : Lithium ditertiarybutyl cuprate ((t-Bu)₂CuLi) reacts with diphenylbutyl iodide.

- Alkylation : Coupling with methyl iodide to form the final product.

Reaction Scheme :

$$

(\text{t-Bu})2\text{CuLi} + \text{Ph}2\text{CH}2\text{I} \rightarrow \text{Ph}2\text{CH}2\text{Cu}(\text{t-Bu})\text{Li}

$$

$$

\text{Ph}2\text{CH}2\text{Cu}(\text{t-Bu})\text{Li} + \text{MeI} \rightarrow \text{Ph}2\text{CH}2\text{Me}2 + \text{LiI} + \text{t-BuCu}

$$

Yield Potential : High yields (>80%) reported for similar systems, though untested for this compound.

Radical Coupling

Radical-mediated reactions, as employed in cumene-based syntheses for analogous compounds, may offer a pathway.

Mechanistic Insight:

- Initiation : Organic peroxides (e.g., t-butyl peroxyisopropyl monocarbonate) decompose to generate radicals.

- Hydrogen Abstraction : Cumene-derived radicals couple to form the central carbon-carbon bond.

Example Reaction :

$$

2\ \text{PhCMe}2\text{H} \xrightarrow{\text{Peroxide}} \text{Ph}2\text{CMe}2\text{-CMe}2\text{Ph}_2

$$

Challenges : Requires precise temperature control (125–145°C) to minimize side products.

Direct Alkylation of Benzene

A less common approach involves alkylation of benzene with 1-phenylbutene derivatives under acidic conditions.

Conditions:

- Catalyst : Sulfuric acid or benzenesulfonic acid.

- Temperature : 50–65°C.

- Yield : Moderate (60% reported for diphenylbutane isomers).

Table 2: Direct Alkylation Conditions

| Catalyst | Reactants | Temperature | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ | Benzene, 1-phenylbutene | 50–65°C | 60% |

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | Low-cost reagents | Low yield, side reactions | 24% | Poor |

| Grignard | High regioselectivity | Sensitive conditions | N/A* | Moderate |

| Corey-House | High yield potential | Complex reagents | >80%* | High |

| Radical Coupling | Mild conditions | Side product formation | N/A* | Moderate |

| Direct Alkylation | Simple setup | Isomer contamination | 60% | Moderate |

*Yield data extrapolated from analogous systems.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenylbutane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

Reduction: Reduction reactions typically involve the addition of hydrogen to the phenyl rings, resulting in the formation of cyclohexyl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon is often used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of benzophenone derivatives.

Reduction: Formation of 2,2-dicyclohexylbutane.

Substitution: Formation of halogenated or nitrated this compound derivatives.

Scientific Research Applications

2,2-Diphenylbutane has several applications in scientific research. It is used as a model compound in studies of hydrocarbon reactivity and stability in chemistry. Research is also being done to determine its potential biological activity and how it interacts with biomolecules in biology, as well as its potential as a precursor for pharmaceutical compounds in medicine. Additionally, it is utilized in the synthesis of polymers and as an intermediate in the production of specialty chemicals in industry.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its interactions with other molecules via its phenyl rings. These interactions can involve π-π stacking, hydrogen bonding, and van der Waals forces. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Major Products Formed

- Oxidation: Formation of benzophenone derivatives.

- Reduction: Formation of 2,2-dicyclohexylbutane.

- Substitution: Formation of halogenated or nitrated this compound derivatives.

Comparison with Similar Compounds

- 2,3-Dimethyl-2,3-diphenylbutane: Similar in structure but with additional methyl groups.

- Benzophenone: Contains two phenyl groups attached to a carbonyl group instead of a butane backbone.

- Diphenylmethane: Similar structure but with a single methylene group between the phenyl rings.

Mechanism of Action

The mechanism by which 2,2-Diphenylbutane exerts its effects is primarily through its interactions with other molecules via its phenyl rings. These interactions can involve π-π stacking, hydrogen bonding, and van der Waals forces. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Structural Isomers of Diphenylbutane

Diphenylbutane exists in several isomeric forms, differing in the positions of phenyl groups on the butane chain:

Comparative Analysis of Key Properties

Stability and Reactivity

- 1,2-Diphenylbutane : Prone to acid-catalyzed cleavage (e.g., AlCl₃ in benzene), producing 1-phenylbutane with partial ¹³C retention (8% at C1 vs. 92% at C2) .

- 1,4-Diphenylbutane : Stable under standard conditions; resists ring-opening due to terminal phenyl placement. Used as a byproduct in LDA-mediated syntheses .

- This compound: Expected to resist electrophilic substitution due to steric shielding of the central carbon. Potential for unique cyclization or radical reactions.

Physical Properties

- Melting Points : 1,4-Diphenylbutane’s crystalline structure (from X-ray data) suggests a higher melting point than less symmetric isomers .

- Solubility: 1,4-isomer may exhibit better solubility in non-polar solvents compared to 2,2-isomer, where phenyl groups hinder solvation .

Functionalized Derivatives

Amino and Carbonyl Derivatives

- 2-(Dibenzylamino)-1-phenylbutan-1-one: Synthesized via BF₃·OEt₂-catalyzed reactions; yields vary (e.g., 10b: 72% yield). Demonstrates how substituents on diphenylbutane derivatives influence reactivity and purification .

- 1,4-Diphenylbutane-1,2,3,4-tetraone: Oxidized derivative with a molecular weight of 266.25 g/mol.

Industrial and Pharmaceutical Relevance

- Fluorinated Derivatives : Compounds like 2,2-difluorocyclopropanecarboxylic acid (density: 1.527 g/cm³) underscore the value of sterically hindered structures in drug design .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,2-Diphenylbutane in academic research?

A widely cited approach involves Friedel-Crafts alkylation or acid-catalyzed reactions using aluminum chloride (AlCl₃). For example, isotopic labeling studies (e.g., ¹³C at specific carbons) have been utilized to track reaction pathways, as seen in the synthesis of 1,2-Diphenylbutane-2-¹³C. This method allows precise monitoring of carbon migration during rearrangements or decomposition . Preparative gas chromatography is often used to isolate products and starting materials, ensuring high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is essential for identifying carbon environments, especially in isotopically labeled variants . Mass spectrometry (MS) complements this by confirming molecular weight and isotopic distribution. For instance, Biemann’s method was applied to determine ¹³C incorporation (58%) in labeled analogs . Polarimetry or X-ray crystallography may also resolve stereochemical ambiguities in substituted derivatives .

Q. How can researchers ensure the purity of this compound in synthetic workflows?

Rigorous purification steps, such as column chromatography or recrystallization, are recommended. Analytical techniques like HPLC or GC-MS validate purity. Contaminants like 1-phenylbutane (a common byproduct) must be monitored, as observed in AlCl₃-catalyzed reactions . Stability studies under varying temperatures and catalysts (e.g., dicumyl peroxide decomposition products) further inform storage protocols .

Advanced Research Questions

Q. How do isotopic labeling studies elucidate reaction mechanisms involving this compound?

Isotopic labeling (e.g., ¹³C at C-2) enables tracking of carbon migration during rearrangements. For example, AlCl₃-mediated reactions of 1,2-Diphenylbutane-2-¹³C revealed 92% retention of ¹³C at C-2 in recovered starting material, while 10% migrated to C-1 in byproducts. This suggests a carbocation-mediated mechanism with partial hydride shifts . Computational modeling (DFT) can further validate these pathways by simulating transition states.

Q. What strategies resolve contradictions in product distribution during Lewis acid-catalyzed reactions of this compound?

Conflicting product ratios (e.g., starting material vs. 1-phenylbutane) may arise from variable catalyst ratios or reaction times. Systematic optimization of AlCl₃ stoichiometry (e.g., 1:0.5:6 molar ratios for substrate:catalyst:solvent) minimizes side reactions . Kinetic studies using in-situ IR or NMR spectroscopy provide real-time insights into intermediate formation, aiding mechanistic refinement.

Q. How can computational chemistry predict the stability of this compound derivatives under reactive conditions?

Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) and carbocation stability, predicting decomposition pathways. For example, 2,3-Dimethyl-2,3-diphenylbutane (a dicumyl peroxide byproduct) exhibits lower thermal stability due to steric strain, guiding experimental design for polymer crosslinking studies . Molecular dynamics simulations also model solvent effects on reaction kinetics.

Methodological Considerations

Q. What experimental controls are critical for studying this compound in catalytic systems?

- Catalyst Purity : Use freshly sublimed AlCl₃ to avoid moisture-induced deactivation .

- Isotopic Controls : Include unlabeled analogs to baseline ¹³C NMR signals .

- Byproduct Trapping : Add scavengers (e.g., molecular sieves) to stabilize reactive intermediates.

Q. How do steric and electronic factors influence the reactivity of this compound in substitution reactions?

Steric hindrance from ortho-phenyl groups slows nucleophilic attacks, favoring carbocation rearrangements. Electronic effects (e.g., para-substituents on phenyl rings) modulate charge distribution, as seen in Hammett plots for related diphenylalkanes . Competitive experiments with substituted analogs quantify these effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.